Methyl (R)-2-(1-aminoethyl)-4-bromobenzoate
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Overview
Description
®-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester is an organic compound that features a bromine atom, an amino group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester typically involves the following steps:
Amination: The substitution of a hydrogen atom with an amino group.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
One common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . For the amination step, the Hell–Volhard–Zelinskii reaction can be used, which involves bromination of a carboxylic acid followed by substitution with ammonia .
Industrial Production Methods
Industrial production of ®-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
®-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.
Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Amino-ethyl)-4-chloro-benzoic acid methyl ester: Similar structure but with a chlorine atom instead of bromine.
®-2-(1-Amino-ethyl)-4-fluoro-benzoic acid methyl ester: Contains a fluorine atom instead of bromine.
®-2-(1-Amino-ethyl)-4-iodo-benzoic acid methyl ester: Features an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester imparts unique reactivity and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts .
Properties
IUPAC Name |
methyl 2-[(1R)-1-aminoethyl]-4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(12)9-5-7(11)3-4-8(9)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRZVMYEOVEOF-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Br)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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